molecular formula C24H23ClN2OS B4930350 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B4930350
M. Wt: 423.0 g/mol
InChI Key: ZTDFCTXLTILJAS-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a phenylsulfanyl group

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2OS/c25-20-11-13-21(14-12-20)26-15-17-27(18-16-26)24(28)23(19-7-3-1-4-8-19)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFCTXLTILJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

    Substitution with Chlorophenyl Group: The piperazine ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Addition of Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group but lacks the phenylsulfanyl group.

    Cetirizine Related Compound G: Contains a similar piperazine structure with a chlorophenyl group.

Uniqueness

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to the presence of both the phenylsulfanyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

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